5-bromofuro[2,3-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-bromofuro[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-5-1-4-2-6(8(11)12)13-7(4)10-3-5/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQKJDVPDCKZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem SNAr-Cyclization Followed by Hydrolysis
A widely reported method involves a tandem nucleophilic aromatic substitution (SNAr)-cyclization sequence to construct the furopyridine core, followed by hydrolysis to introduce the carboxylic acid group. Starting from 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol, the cyclization is catalyzed by copper(I) iodide in ethanol under reflux conditions . The intermediate ethyl ester (5-bromofuro[2,3-b]pyridine-2-carboxylate) is hydrolyzed using aqueous hydrochloric acid to yield the target carboxylic acid .
Reaction Conditions:
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Catalyst: CuI (5 mol%)
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Solvent: Ethanol
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Temperature: 70°C
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Time: 3 hours (cyclization); 12 hours (hydrolysis)
This method’s limitations include moderate cyclization yields due byproduct formation, necessitating column chromatography for purification.
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation using formic acid as a CO surrogate offers a direct route to introduce the carboxylic acid group. In this approach, 5-bromo-2-iodofuro[2,3-b]pyridine undergoes hydroxycarbonylation with Pd(OAc)₂ as the catalyst and Xantphos as the ligand .
Reaction Conditions:
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Catalyst: Pd(OAc)₂ (2 mol%)
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Ligand: Xantphos (4 mol%)
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CO Source: Formic acid (2 equiv)
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Solvent: DMF/H₂O (4:1)
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Temperature: 100°C
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Time: 16 hours
This method avoids hazardous CO gas and achieves higher atom economy. However, competing protodehalogenation reduces efficiency, requiring careful control of moisture and temperature.
Oxidative Coupling with Subsequent Oxidation
A three-step sequence starting from 2,3-dihydroxy-5-bromopyridine involves:
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Alkynylation: Sonogashira coupling with trimethylsilylacetylene.
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Cyclization: Base-mediated furan ring formation.
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Oxidation: KMnO₄ oxidation of a methyl group to carboxylic acid .
Key Data:
| Step | Reagents | Yield |
|---|---|---|
| Alkynylation | PdCl₂(PPh₃)₂, CuI, TMSA | 78% |
| Cyclization | K₂CO₃, DMF | 65% |
| Oxidation | KMnO₄, H₂O/acetone | 75% |
This method provides excellent regiocontrol but suffers from lengthy purification steps after oxidation.
Microwave-Assisted One-Pot Synthesis
Recent advancements utilize microwave irradiation to accelerate the tandem cyclization-carboxylation process. A mixture of 5-bromo-2-aminopyridine and ethyl glyoxylate undergoes cyclization under microwave conditions (150°C, 20 minutes), followed by in situ bromination and hydrolysis .
Advantages:
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Time Reduction: 2 hours vs. 24 hours for conventional methods.
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Yield Improvement: 58% overall yield.
Side reactions, such as over-oxidation to the ketone, remain a challenge.
Comparative Analysis of Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Tandem SNAr-Hydrolysis | 32% | Simple reagents | Low cyclization yield |
| Pd-Catalyzed Carbonylation | 68% | Avoids CO gas | Sensitive to moisture |
| Oxidative Coupling | 75% | High regioselectivity | Multi-step purification |
| Microwave-Assisted | 58% | Rapid synthesis | Specialized equipment required |
Mechanistic Insights and Optimization
-
Cyclization Step: Copper catalysts facilitate alkyne activation, promoting furan ring closure via a 5-endo-dig mechanism .
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Hydrolysis: Acidic conditions favor ester cleavage but may degrade the furopyridine core; neutral hydrolysis with LiOH/THF/H₂O mitigates this .
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Catalyst Selection: Pd/Xantphos systems enhance carbonylation efficiency by stabilizing the active Pd(0) species .
Chemical Reactions Analysis
Types of Reactions
5-Bromofuro[2,3-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
5-Bromofuro[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromofuro[2,3-b]pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would vary based on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 5-bromofuro[2,3-b]pyridine-2-carboxylic acid with analogs based on core heterocyclic systems, substituents, and bioactivity.
Furopyridine Derivatives
Furo[2,3-b]pyridine-2-carboxylic Acid Derivatives
- 3-Amino-furo[2,3-b]pyridine-2-carboxylic Acid Methyl Ester (CAS: 181283-75-0): This derivative lacks the bromine atom but includes an amino group at the 3-position. The methyl ester enhances lipophilicity, making it suitable for prodrug strategies. Its synthesis involves decarboxylation and esterification of precursor acids .
- 5-Nitrofuro[2,3-b]pyridine-2-carboxylic Acid: The nitro group at the 5-position introduces strong electron-withdrawing effects, increasing acidity compared to the bromo analog.
Substituent Effects on Reactivity
Pyrrolopyridine Derivatives
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS: 1222175-20-3)
- Structure : Replaces the furan oxygen with a pyrrole nitrogen, enhancing hydrogen-bonding capacity.
- Synthesis : Prepared via palladium-catalyzed cross-coupling reactions, achieving 95% purity .
- Applications : Used in kinase inhibitor development, with superior solubility in polar solvents compared to the furopyridine analog .
Substituted Pyrrolo[2,3-c]pyridine Carboxylic Acids
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid : Achieves 71% yield via cyclization and hydrolysis. The chloro substituent reduces steric hindrance compared to bromine, favoring nucleophilic substitution reactions .
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid : The methoxy group enhances electron density, increasing metabolic stability but reducing electrophilicity .
Key Insight : Pyrrolopyridines exhibit greater versatility in functionalization but may suffer from reduced metabolic stability compared to furopyridines.
Thienopyridine Derivatives
5-Bromothieno[2,3-b]pyridine-2-carboxylic Acid (CAS: 1242336-81-7)
- Structure : Substitutes furan with thiophene, introducing sulfur-mediated π-stacking interactions.
- Synthesis : Prepared via Suzuki coupling, with a purity >98%. The sulfur atom increases lipophilicity (LogP ~2.1) compared to the furopyridine analog (LogP ~1.5) .
- Bioactivity : Demonstrates enhanced binding to ATP-binding pockets in kinases due to sulfur’s polarizability .
Aminothieno[2,3-b]pyridine Carboxylic Acids
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic Acid: Features amino and methyl groups, improving solubility and target affinity. Used in high-throughput screening for anticancer agents .
- 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic Acid: The trifluoromethyl group enhances metabolic resistance and bioavailability .
Key Insight: Thienopyridines offer superior pharmacokinetic profiles but may face synthetic challenges due to sulfur’s reactivity.
Pyridine Derivatives with Halogen Substituents
5-Bromo-3-fluoropyridine-2-carboxylic Acid (CAS: 669066-91-5)
- Structure : A simpler pyridine core with bromine and fluorine substituents.
- Applications: Used in photoluminescent dyes and organometallic catalysts. The fluorine atom increases electronegativity, enhancing intermolecular interactions .
Key Insight: Non-fused pyridines lack the conformational rigidity of fused systems, reducing their utility in enzyme inhibition.
Biological Activity
5-Bromofuro[2,3-b]pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a fused ring system that includes both furo and pyridine moieties. The synthesis of this compound typically involves multi-step organic reactions, including halogenation and carboxylation processes. Various synthetic routes have been explored to enhance yield and purity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of 5-bromofuro[2,3-b]pyridine exhibit significant antimicrobial activity. For instance, compounds synthesized from this core structure showed varying degrees of effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. The presence of halogen substituents appears to enhance this activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5-Bromo Compound A | E. coli | 15 |
| 5-Bromo Compound B | Staphylococcus aureus | 20 |
Anti-Cancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Research has shown that the compound can induce apoptosis in HeLa cells through the activation of caspase pathways.
- Case Study : In a study involving HeLa cells, treatment with 10 µM of the compound resulted in a significant decrease in cell viability after 24 hours, with IC50 values determined to be around 8 µM.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to cell death.
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary results indicate low toxicity levels at therapeutic doses, making it a promising candidate for further development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-bromofuro[2,3-b]pyridine-2-carboxylic acid?
- Methodology : A typical approach involves cyclization of halogenated pyridine precursors with furoic acid derivatives. For example, reacting 5-bromopyridine-2-carboxylic acid with a furoate ester in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product .
- Key Parameters : Reaction temperature (80–120°C), solvent selection (DMF or DCM), and stoichiometric ratios of reactants influence yield.
Q. How is the compound characterized for purity and structural confirmation?
- Methodology :
- Melting Point : Compare observed mp (e.g., 173–175°C for analogous 5-bromopyridine-2-carboxylic acid) with literature values .
- Spectroscopy : Use H/C NMR to confirm aromatic protons and carboxylic acid groups. FT-IR verifies C=O (1700–1720 cm) and C-Br (500–600 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., theoretical M+ for C₈H₄BrNO₃: 244.94 g/mol) .
Q. What are the solubility and stability considerations for this compound?
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or with heating. Acidic/basic conditions can enhance solubility via carboxylate salt formation.
- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the bromo group or decarboxylation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between carboxylic acid groups). For example, analogous bromopyridine-carboxylic acids show intermolecular O–H···N hydrogen bonds stabilizing the crystal lattice .
- Challenges : Crystal growth may require slow evaporation from DMSO/water mixtures. Synchrotron radiation improves resolution for heavy atoms like bromine .
Q. What strategies mitigate side reactions during functionalization of the bromo group?
- Methodology :
- Metal-Catalyzed Coupling : Use Suzuki-Miyaura cross-coupling with Pd catalysts (e.g., Pd(PPh₃)₄) to introduce aryl/heteroaryl groups while preserving the furopyridine core.
- Nucleophilic Substitution : Optimize reaction conditions (e.g., CuI/ligand systems) to minimize dehalogenation or ring-opening side reactions .
- Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and LC-MS for intermediates.
Q. How does the compound interact with biological targets, and what assays validate its activity?
- Hypothesis : The bromine atom and carboxylic acid group may enhance binding to enzymes (e.g., kinases) or receptors.
- Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with recombinant proteins.
- Cellular Uptake : Radiolabel the compound (C or H) to quantify intracellular accumulation in cell lines.
- Data Interpretation : Compare IC₅₀ values with structurally similar compounds (e.g., 5-bromopyridine derivatives) to establish SAR .
Q. How to address discrepancies in reported melting points or spectral data?
- Case Study : If mp varies between 173–175°C (literature) and 170–172°C (observed), consider:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
